molecular formula C22H14FNO4S2 B3662054 methyl 4-(5-{[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate

methyl 4-(5-{[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate

Cat. No.: B3662054
M. Wt: 439.5 g/mol
InChI Key: QUBQHQJQXTXVKD-UNOMPAQXSA-N
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Description

The compound contains several functional groups including a thiazolidine ring, a furan ring, and a benzoate ester group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazolidine ring, possibly through a condensation reaction involving a suitable amine, a carbonyl compound, and a sulfur-containing compound . The furan ring and the benzoate ester could be introduced in separate steps, using appropriate synthetic methods .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiazolidine ring is a five-membered ring containing nitrogen and sulfur atoms, while the furan ring is a five-membered ring containing an oxygen atom . The benzoate ester group contains a carbonyl group and an aromatic ring .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the thiazolidine ring could be opened under acidic or basic conditions . The furan ring could undergo reactions at the carbon-carbon double bond or at the oxygen atom . The benzoate ester could be hydrolyzed to produce benzoic acid and an alcohol .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups . For example, it might be expected to have moderate to high polarity due to the presence of the polar functional groups .

Safety and Hazards

As with any chemical compound, appropriate safety precautions should be taken when handling this compound. This includes avoiding dust formation, avoiding breathing in the compound, and avoiding contact with skin and eyes .

Future Directions

Future research on this compound could involve further exploration of its synthesis, investigation of its chemical reactivity, and testing of its biological activity. It could also be interesting to study the structure-activity relationships of this compound and related compounds .

Properties

IUPAC Name

methyl 4-[5-[(Z)-[3-(2-fluorophenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14FNO4S2/c1-27-21(26)14-8-6-13(7-9-14)18-11-10-15(28-18)12-19-20(25)24(22(29)30-19)17-5-3-2-4-16(17)23/h2-12H,1H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUBQHQJQXTXVKD-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-(5-{[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate

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